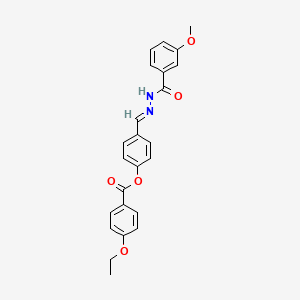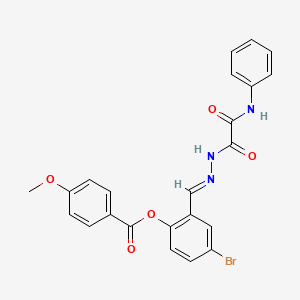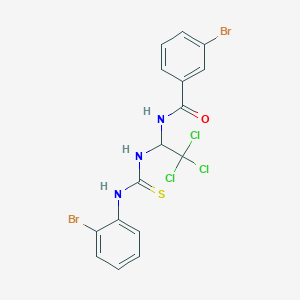
3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide is a complex organic compound that contains multiple functional groups, including bromine atoms, aniline, carbothioyl, and trichloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-bromoaniline, which is then reacted with thiophosgene to form the corresponding isothiocyanate. This intermediate is further reacted with 3-bromoaniline and 2,2,2-trichloroethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoaniline: A simpler compound with similar bromine and aniline functional groups.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom and a dimethylamino group, making it structurally related.
Uniqueness
3-Bromo-N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
406915-54-6 |
|---|---|
Molekularformel |
C16H12Br2Cl3N3OS |
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
3-bromo-N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C16H12Br2Cl3N3OS/c17-10-5-3-4-9(8-10)13(25)23-14(16(19,20)21)24-15(26)22-12-7-2-1-6-11(12)18/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI-Schlüssel |
WIOIVCYJIHYUJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


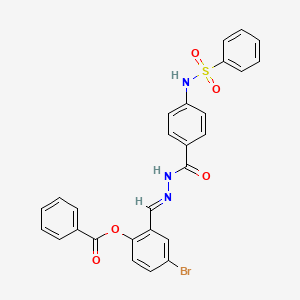
![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12028634.png)
![3-Hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028637.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028643.png)
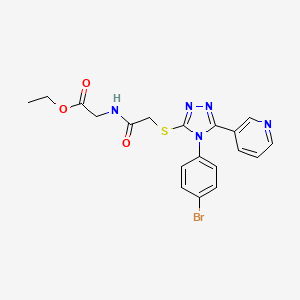
![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028658.png)
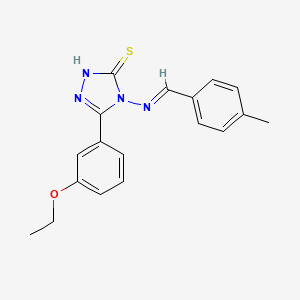
![(5E)-2-(4-isobutoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028675.png)


